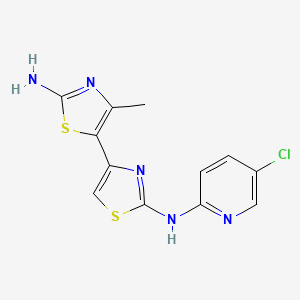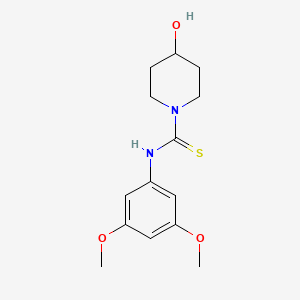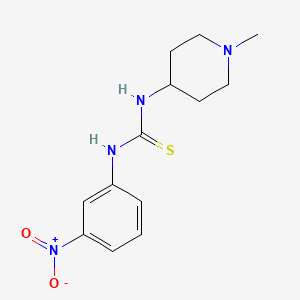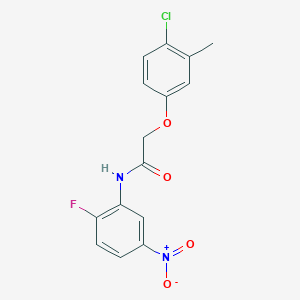![molecular formula C15H21NO2 B5710623 N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine](/img/structure/B5710623.png)
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine, commonly known as benzodioxolylbutanamine (BDB), is a psychoactive substance that belongs to the amphetamine class of drugs. BDB is structurally similar to other amphetamines, such as MDMA (ecstasy) and MDA (sally). However, BDB has a unique chemical structure that sets it apart from other amphetamines.
作用機序
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine acts as a releasing agent for serotonin, dopamine, and norepinephrine, which means it causes these neurotransmitters to be released from their storage sites in the brain. N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine also inhibits the reuptake of these neurotransmitters, which means it prevents them from being taken back up into the storage sites. This results in an increase in the levels of these neurotransmitters in the brain, which leads to the psychoactive effects of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine.
Biochemical and Physiological Effects
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine also produces subjective effects, such as euphoria, empathy, and increased sociability. N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has been shown to increase the levels of cortisol and prolactin in the blood, which are hormones that play a role in stress response and lactation, respectively.
実験室実験の利点と制限
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has several advantages for lab experiments, such as its ability to selectively release serotonin, dopamine, and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine also has a relatively short duration of action, which allows for repeated measures within a single experimental session. However, N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has several limitations, such as its potential for neurotoxicity and its potential to produce adverse effects, such as hyperthermia and cardiac arrhythmias.
将来の方向性
There are several future directions for the study of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine. One direction is to investigate its potential as a therapeutic agent for various psychiatric disorders, such as depression, anxiety, and PTSD. Another direction is to investigate its potential as a cognitive enhancer, such as for memory and attention. Further research is needed to determine the safety and efficacy of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine for these applications. Additionally, more research is needed to understand the long-term effects of N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine on the brain and behavior.
合成法
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine can be synthesized through a simple reaction between 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and cyclohexylamine. MDP2P is first reduced to 3,4-methylenedioxyphenyl-2-propanol (MDP2OL) using sodium borohydride or lithium aluminum hydride. MDP2OL is then reacted with cyclohexylamine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to produce N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine.
科学的研究の応用
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has been studied for its potential use as a therapeutic agent for various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and cognition. N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine has also been studied for its potential use in enhancing cognitive performance, such as memory and attention.
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-4-13(5-3-1)16-9-8-12-6-7-14-15(10-12)18-11-17-14/h6-7,10,13,16H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZFWKUVYFNZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]cyclohexanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)

![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)

